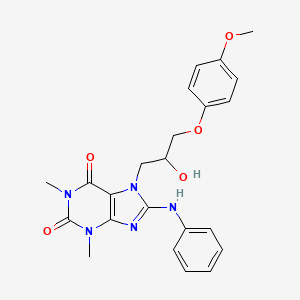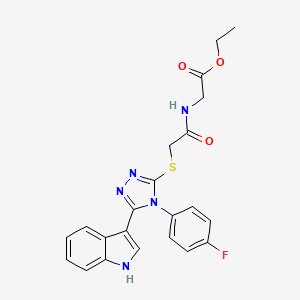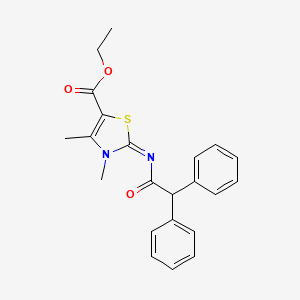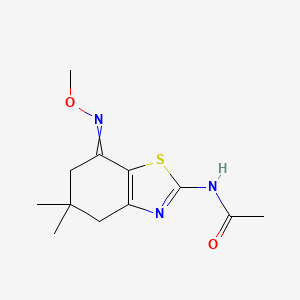![molecular formula C14H11F3N2O B2408037 N-甲基-2-[5-(三氟甲基)吡啶-2-基]苯甲酰胺 CAS No. 1092345-87-3](/img/structure/B2408037.png)
N-甲基-2-[5-(三氟甲基)吡啶-2-基]苯甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-methyl-2-[5-(trifluoromethyl)pyridin-2-yl]benzamide is a chemical compound known for its unique structure and properties. It consists of a benzenecarboxamide core with a trifluoromethyl group attached to a pyridinyl ring.
科学研究应用
N-methyl-2-[5-(trifluoromethyl)pyridin-2-yl]benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions.
作用机制
Mode of Action
Based on the mode of action of similar compounds, it may inhibit the electron transport in mitochondrial complex i . This inhibition disrupts the energy production in the cells, leading to cell death.
Pharmacokinetics
The compound’s melting point is 87 °c, and its predicted boiling point is 2658±130 °C . These properties may influence its bioavailability.
生化分析
Biochemical Properties
The biochemical properties of N-methyl-2-[5-(trifluoromethyl)pyridin-2-yl]benzamide are not fully understood yet. It is known that the compound plays a role in biochemical reactions, interacting with various enzymes, proteins, and other biomolecules
Cellular Effects
The effects of N-methyl-2-[5-(trifluoromethyl)pyridin-2-yl]benzamide on various types of cells and cellular processes are not well-documented. It is known that the compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of N-methyl-2-[5-(trifluoromethyl)pyridin-2-yl]benzamide is not fully understood. It is believed to exert its effects at the molecular level, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The temporal effects of N-methyl-2-[5-(trifluoromethyl)pyridin-2-yl]benzamide in laboratory settings are not well-documented. It is known that the compound’s stability, degradation, and long-term effects on cellular function are areas of active research .
Dosage Effects in Animal Models
The effects of N-methyl-2-[5-(trifluoromethyl)pyridin-2-yl]benzamide vary with different dosages in animal models. Studies have observed threshold effects, as well as potential toxic or adverse effects at high doses .
Metabolic Pathways
The metabolic pathways that N-methyl-2-[5-(trifluoromethyl)pyridin-2-yl]benzamide is involved in are not well-understood. It is known that the compound interacts with various enzymes or cofactors, and may have effects on metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of N-methyl-2-[5-(trifluoromethyl)pyridin-2-yl]benzamide within cells and tissues are not well-documented. It is known that the compound may interact with transporters or binding proteins, and may have effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of N-methyl-2-[5-(trifluoromethyl)pyridin-2-yl]benzamide and any effects on its activity or function are not well-understood. It is known that the compound may have targeting signals or post-translational modifications that direct it to specific compartments or organelles .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-methyl-2-[5-(trifluoromethyl)pyridin-2-yl]benzamide typically involves the reaction of 2-chloro-5-(trifluoromethyl)pyridine with N-methylbenzenecarboxamide under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide. The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product .
Industrial Production Methods: In an industrial setting, the production of N-methyl-2-[5-(trifluoromethyl)pyridin-2-yl]benzamide may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product .
化学反应分析
Types of Reactions: N-methyl-2-[5-(trifluoromethyl)pyridin-2-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines .
相似化合物的比较
N-methyl-2-[5-(trifluoromethyl)pyridin-2-yl]benzamide can be compared with other similar compounds, such as:
- N-methyl-2-[5-(trifluoromethyl)-2-thienyl]benzenecarboxamide
- N-methyl-2-[5-(trifluoromethyl)-2-furanyl]benzenecarboxamide
These compounds share a similar core structure but differ in the substituents attached to the pyridinyl ring. The presence of different substituents can influence their chemical properties and reactivity, making each compound unique in its own right.
属性
IUPAC Name |
N-methyl-2-[5-(trifluoromethyl)pyridin-2-yl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F3N2O/c1-18-13(20)11-5-3-2-4-10(11)12-7-6-9(8-19-12)14(15,16)17/h2-8H,1H3,(H,18,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZTJJKFSMZRKHG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC=CC=C1C2=NC=C(C=C2)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F3N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{[6-METHYL-2-(3-METHYLPIPERIDIN-1-YL)PYRIMIDIN-4-YL]OXY}-N-{[4-(METHYLSULFANYL)PHENYL]METHYL}ACETAMIDE](/img/structure/B2407961.png)
![5-((2,4-difluorophenyl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2407962.png)

![N-(2-methyl-2-{[3-(trifluoromethyl)benzyl]sulfanyl}propyl)-2,6-dinitro-4-(trifluoromethyl)aniline](/img/structure/B2407964.png)
![tert-Butyl 2-oxo-2,3-dihydro-1H-pyrrolo[2,3-c]pyridine-1-carboxylate](/img/structure/B2407965.png)
![Ethyl 3-{[(4-chlorophenyl)sulfonyl]methyl}-1,2,4-oxadiazole-5-carboxylate](/img/structure/B2407966.png)

![1-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(4-chlorophenoxy)ethanone](/img/structure/B2407969.png)
![2-[2-(4-Formylpiperazin-1-yl)-2-oxoethoxy]acetic acid](/img/structure/B2407970.png)


![(3-(1H-tetrazol-1-yl)phenyl)(4-((4,6-difluorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)methanone](/img/structure/B2407976.png)
![3-[(6-Tert-butylpyridazin-3-yl)oxy]-1-azabicyclo[2.2.2]octane](/img/structure/B2407977.png)
